molecular formula C19H17N7O3 B607375 ETC-159 CAS No. 1638250-96-0

ETC-159

カタログ番号: B607375
CAS番号: 1638250-96-0
分子量: 391.4 g/mol
InChIキー: QTRXIFVSTWXRJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

ETC-159 interacts with the enzyme PORCN, which is critical for the post-translational modification of Wnt proteins . By inhibiting PORCN, this compound blocks the secretion and activity of all Wnt proteins . This interaction disrupts the Wnt signaling pathway, which is implicated in various types of cancers .

Cellular Effects

This compound has been shown to suppress cancer proliferation in several cell lines by blocking the secretion and activity of all Wnt proteins . In osteosarcoma models, this compound treatment resulted in markedly decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PORCN, which prevents the post-translational palmitoylation of Wnt ligands and inhibits their secretion . This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors .

Dosage Effects in Animal Models

It has been noted that this compound is effective in treating patient-derived xenografts of colorectal cancers bearing RSPO translocations .

Metabolic Pathways

This compound is involved in the Wnt signaling pathway. By inhibiting PORCN, it disrupts the post-translational modification of Wnt proteins, thereby blocking the secretion and activity of all Wnt proteins .

Transport and Distribution

It is known that this compound is an orally available drug, suggesting that it is absorbed and distributed in the body through the digestive system .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with PORCN in the endoplasmic reticulum, where PORCN is normally located .

準備方法

合成経路と反応条件: ETC-159は、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には通常、所望の化学変換を達成するために、さまざまな試薬と触媒が使用されます。合成経路と反応条件の具体的な詳細は、機密情報であり、公表されていません。

工業的生産方法: this compoundの工業的生産には、ラボでの合成をより大規模にスケールアップし、最終製品の一貫性と純度を確保することが含まれます。このプロセスには、反応条件、精製工程、および品質管理対策の最適化が含まれ、規制基準を満たすようにします。生産方法は、高品質基準を維持しながら、効率的かつ費用対効果が高いように設計されています。

化学反応の分析

反応の種類: ETC-159は、以下を含むいくつかの種類の化学反応を受けます。

    酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体を生じることがあります。

    還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

    置換: this compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: 所望の置換に応じて、さまざまな求核剤または求電子剤を使用できます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生じることがありますが、還元はthis compoundの還元型を生じることがあります。置換反応は、さまざまな置換誘導体を生じることがあります。

4. 科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用があります。

生物活性

ETC-159 is a novel small molecule inhibitor targeting the Porcupine (PORCN) enzyme, which plays a critical role in the secretion of Wnt ligands. The Wnt signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and stem cell maintenance. Dysregulation of this pathway is implicated in numerous cancers, particularly those characterized by high Wnt signaling activity. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting PORCN, thereby blocking the secretion of Wnt proteins. This results in reduced Wnt/β-catenin signaling, which is often upregulated in certain cancers. The inhibition leads to:

  • Decreased Cell Proliferation : Studies have shown that treatment with this compound significantly reduces proliferation markers in cancer cells.
  • Induction of Differentiation : It promotes differentiation in cancer cells, shifting their transcriptomic profile towards that of more mature cell types.
  • Altered Gene Expression : RNA sequencing analyses indicate widespread transcriptional changes following treatment, including downregulation of stem cell markers and upregulation of differentiation genes .

Table 1: Summary of Biological Effects Induced by this compound

Biological EffectDescription
Inhibition of ProliferationSignificant decrease in proliferation markers .
Induction of DifferentiationShift towards differentiated cell types .
Gene Expression ChangesDownregulation of 2744 genes and upregulation of 2518 genes .
Anti-Angiogenic EffectsReduced vascular formation around tumors .

Preclinical Studies

This compound has been evaluated in various preclinical models, demonstrating robust anti-tumor activity across multiple cancer types:

  • Colorectal Cancer (CRC) : In CRC models with R-spondin translocations, this compound treatment led to a significant reduction in tumor growth and promoted differentiation .
  • Xenograft Models : In xenograft studies involving human cancer cell lines, this compound effectively inhibited tumor growth and induced necrosis within tumors .
  • Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, with complete oral bioavailability and a plasma half-life sufficient to maintain therapeutic levels post-administration .

Case Study: Efficacy in Patient-Derived Xenografts

In a study involving patient-derived colon cancer xenografts with confirmed R-spondin fusions, treatment with this compound resulted in notable tumor growth inhibition. The tumors displayed a slow response initially but eventually showed significant reductions in size after consistent treatment .

Clinical Studies

This compound has progressed through clinical trials since its development by Duke-NUS Medical School and A*STAR. A Phase I extension study has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, including colorectal and endometrial cancers. The preliminary results indicate promising outcomes regarding tumor response rates and manageable side effects .

Table 2: Clinical Trial Phases for this compound

PhaseFocus AreaKey Findings
Phase ISafety and dosageWell-tolerated; manageable side effects .
Phase I BEfficacy in solid tumorsPromising response rates observed .

特性

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRXIFVSTWXRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638250-96-0
Record name ETC-159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETC-159
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。